4-(4-fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(4-fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17FN2O4S and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticonvulsant Activity
A study by Zhang et al. (2010) highlights the synthesis of a series of compounds including 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones, which are structurally related to the chemical . These compounds were evaluated for their anticonvulsant activity, demonstrating potential therapeutic applications in this domain (Li-Qiu Zhang et al., 2010).
Photodynamic Therapy Application
Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives, which include chemical structures similar to 4-(4-fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. These derivatives show potential as Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting their significance in cancer research (M. Pişkin et al., 2020).
Fluorescent Probes for Sensing Metal Cations
Research by Tanaka et al. (2001) on compounds structurally related to this compound indicates their application as fluorescent probes for sensing metal cations, particularly magnesium and zinc. This emphasizes their utility in biochemical and analytical chemistry (K. Tanaka et al., 2001).
Anticancer Properties
A study by Gul et al. (2016) describes the synthesis of benzenesulfonamides with structures akin to the chemical . These compounds were tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, demonstrating notable anticancer activities (H. Gul et al., 2016).
Inhibition of Tubulin Polymerization
Kamal et al. (2011) synthesized benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, structurally related to this compound. These compounds exhibited anticancer activities, potentially due to the inhibition of tubulin polymerization, a mechanism critical in cancer treatment research (A. Kamal et al., 2011).
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-28-19-8-4-2-6-17(19)24-21(25)23(14-15-10-12-16(22)13-11-15)18-7-3-5-9-20(18)29(24,26)27/h2-13H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOWYPOBNFOIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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